

Total Synthesis of (\pm)-Antirhine and its Epimers: Application Notes and Protocols

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Compound of Interest

Compound Name: *Antirhine*

Cat. No.: *B101062*

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This document provides detailed application notes and protocols for the total synthesis of the indole alkaloid (\pm)-**antirhine** and its epimers. The presented strategy, developed by Cheon and coworkers, offers a divergent approach to this class of natural products, which are of interest for their potential biological activities.

Data Presentation

The following tables summarize the quantitative data for the key steps in the total synthesis of (\pm)-**antirhine** and its epimers.

Table 1: Synthesis of Key Intermediates

Step	Intermediate	Reagents and Conditions	Yield (%)
1	Aldimine Formation	Ethyl 2-aminocinnamate, 4-bromopyridine-2-carboxaldehyde, CH ₂ Cl ₂ , 25 °C, 1 h	98
2	Imino-Stetter Reaction	Aldimine, KCN, t-BuOH, 80 °C, 12 h	85
3	C-Ring Formation	Indole-3-acetic acid derivative, Tf ₂ O, 2,6-lutidine, CH ₂ Cl ₂ ; then NaBH ₄ , MeOH	75 (over 2 steps)
4	trans-Selective C-15 Functionalization	Indoloquinolizidinium salt, allyltrimethylsilane, CH ₂ Cl ₂ , -78 to 25 °C	80

Table 2: Divergent Synthesis of (\pm)-Antirhine and its 20-Epimer

Step	Product	Reagents and Conditions	Yield (%)
5a	(\pm)-20-epi-Antirhine Precursor	Key intermediate, LHMDS, THF, -78 °C; then CH ₂ =CHCH ₂ Br	64 (α -alkylation)
5b	(\pm)-Antirhine Precursor	Inversion of stereocenter (details in protocol)	-
6a	(\pm)-20-epi-Antirhine	Deprotection and reduction	82
6b	(\pm)-Antirhine	Deprotection and reduction	85

Table 3: Cytotoxicity Data for **Antirhine**

Compound	Cell Line	IC50 (μM)
Antirhine	MCF-7 (Breast Cancer)	93.2 ± 9.73[1]
Antirhine	HepG2 (Liver Cancer)	21.1 ± 1.97[1]
Antirhine	HeLa (Cervical Cancer)	23.2 ± 1.68[1]

Experimental Protocols

The following are detailed methodologies for the key experiments in the total synthesis of **(±)-antirhine** and its epimers.

Protocol 1: Cyanide-Catalyzed Imino-Stetter Reaction

- Aldimine Formation:** To a solution of ethyl 2-aminocinnamate (1.0 equiv) in dichloromethane (CH_2Cl_2 , 0.2 M) is added 4-bromopyridine-2-carboxaldehyde (1.1 equiv). The reaction mixture is stirred at 25 °C for 1 hour. The solvent is then removed under reduced pressure to yield the crude aldimine, which is used in the next step without further purification.
- Imino-Stetter Reaction:** The crude aldimine is dissolved in tert-butanol ($t\text{-BuOH}$, 0.1 M). Potassium cyanide (KCN, 0.2 equiv) is added, and the reaction mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the reaction mixture is concentrated. The residue is purified by flash column chromatography on silica gel to afford the corresponding indole-3-acetic acid derivative.

Protocol 2: Formation of the Indoloquinolizidinium Intermediate

- To a solution of the indole-3-acetic acid derivative (1.0 equiv) and 2,6-lutidine (3.0 equiv) in CH_2Cl_2 (0.1 M) at -78 °C is added trifluoromethanesulfonic anhydride (Tf_2O , 1.5 equiv). The reaction mixture is stirred at -78 °C for 30 minutes.
- The reaction is quenched by the addition of methanol (MeOH), and sodium borohydride (NaBH_4 , 5.0 equiv) is added portion-wise. The mixture is stirred for 1 hour at -78 °C and then warmed to room temperature.

- The reaction is quenched with saturated aqueous sodium bicarbonate (NaHCO₃) and extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is purified by flash column chromatography to yield the indoloquinolizinium salt.

Protocol 3: Divergent Alkylation for Epimer Synthesis

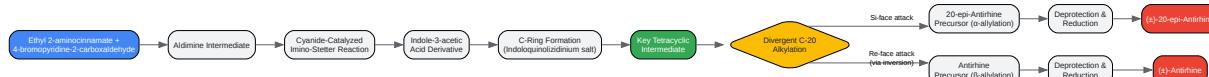
- For (±)-20-*epi*-**Antirhine**: To a solution of the key indoloquinolizinium intermediate (1.0 equiv) in tetrahydrofuran (THF, 0.1 M) at -78 °C is added lithium hexamethyldisilazide (LHMDS, 1.1 equiv as a 1.0 M solution in THF). The mixture is stirred for 1 hour at -78 °C. Allyl bromide (1.5 equiv) is then added, and the reaction is stirred for an additional 2 hours at -78 °C. The reaction is quenched with saturated aqueous ammonium chloride (NH₄Cl) and extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. Purification by flash column chromatography affords the α-alkylated product.
- For (±)-**Antirhine**: The synthesis of the β-alkylated product to yield (±)-**antirhine** requires a stereochemical inversion, the specifics of which are detailed in the primary literature.^{[2][3]} This typically involves a multi-step sequence to achieve the desired stereochemistry at the C-20 position.

Protocol 4: Final Deprotection and Reduction

- The allylated intermediate is subjected to standard deprotection conditions to remove any protecting groups.
- The ester functionality is then reduced, for example, using lithium aluminum hydride (LiAlH₄) in THF at 0 °C to room temperature, to yield the final product, either (±)-**antirhine** or its 20-epimer. The reaction is carefully quenched with water and aqueous sodium hydroxide, and the product is extracted and purified.

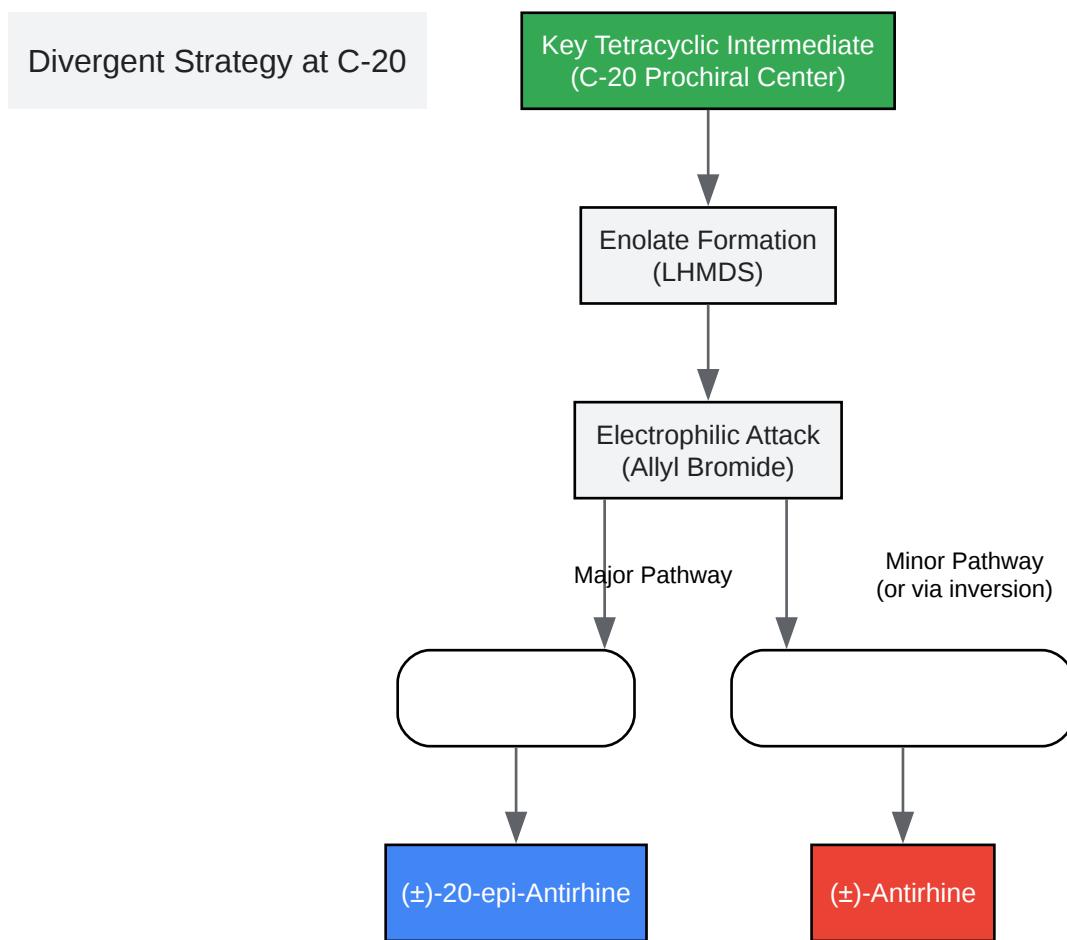
Mandatory Visualization

The following diagrams illustrate the key logical and experimental workflows in the total synthesis of (±)-**antirhine** and its epimers.



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Caption: Overall workflow for the total synthesis of **(±)-antirhine** and its 20-epimer.



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Caption: Logical relationship in the stereodivergent synthesis at the C-20 position.

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References

- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
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